4-(3-Cyanobenzyl)Piperidine
CAS No.:
Cat. No.: VC18129293
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 3-(piperidin-4-ylmethyl)benzonitrile |
| Standard InChI | InChI=1S/C13H16N2/c14-10-13-3-1-2-12(9-13)8-11-4-6-15-7-5-11/h1-3,9,11,15H,4-8H2 |
| Standard InChI Key | IIRKYWMNWGCABF-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1CC2=CC(=CC=C2)C#N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
4-(3-Cyanobenzyl)piperidine consists of a six-membered piperidine ring (CHN) with a benzyl group substituted at the nitrogen atom. The benzyl group is further modified by a cyano (-C≡N) functional group at the 3-position of the benzene ring (meta-substitution). This configuration distinguishes it from analogs like 4-(4'-cyanophenyl)piperidine, where the cyano group is para-substituted .
Key Structural Features:
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Piperidine Ring: A saturated heterocycle with one nitrogen atom, contributing basicity (pK ~11) and conformational flexibility .
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Cyanobenzyl Moiety: Introduces aromaticity, electron-withdrawing effects (via the cyano group), and lipophilicity, which may influence bioavailability and receptor binding .
Spectral and Computational Data
While experimental data for 4-(3-cyanobenzyl)piperidine are unavailable, analogs suggest the following:
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NMR: Piperidine protons resonate at δ 2.5–3.5 ppm (CH adjacent to N), while aromatic protons in the cyanobenzyl group appear at δ 7.2–7.8 ppm .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-(3-cyanobenzyl)piperidine may follow pathways analogous to 4-cyanopiperidine derivatives. A plausible route involves:
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Benzylation of Piperidine: Reacting piperidine with 3-cyanobenzyl bromide under basic conditions.
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Cyano Group Introduction: If the benzyl precursor lacks the cyano group, nitrile formation via Rosenmund-von Braun or Sandmeyer reactions could be employed.
Case Study: 4-Cyanopiperidine Hydrochloride Synthesis
A patent (US20170369442A1) details the synthesis of 4-cyanopiperidine hydrochloride from isonipecotamide using thionyl chloride (SOCl) and dibutylformamide :
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Reaction Conditions:
Table 1: Comparative Synthesis Parameters for Piperidine Derivatives
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Cyanopiperidine HCl | Isonipecotamide | SOCl, DMF | 79.1 | 98.1 |
| 4-(4'-Cyanophenyl)Piperidine | Piperidine | 4-Cyanophenyl bromide | N/A | N/A |
Physicochemical Properties
Solubility and Lipophilicity
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Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the cyano group’s polarity .
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LogP: Estimated ~2.1 (similar to 4-cyanopiperidine, LogP = 1.8) .
Stability
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Thermal Stability: Decomposition likely above 200°C, based on analogs .
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Hydrolytic Sensitivity: The cyano group may hydrolyze to amides or carboxylic acids under acidic/basic conditions .
Applications in Medicinal Chemistry
Histamine H3_33 and Sigma-1 Receptor Modulation
Piperidine derivatives like KSK67 and KSK68 exhibit dual affinity for histamine H receptors (HR) and sigma-1 receptors (σR) . Structural features critical for activity include:
Table 2: Receptor Affinity of Selected Piperidine Derivatives
| Compound | HR K (nM) | σR K (nM) |
|---|---|---|
| KSK67 | 6.2 | 28 |
| KSK68 | 2.7 | 18 |
| Lead 12 | 7.7 | 4.5 |
Industrial and Research Implications
Pharmaceutical Intermediates
4-Cyanopiperidine derivatives serve as intermediates in drugs for CNS disorders and cancer . For example:
Agrochemical Applications
Nitrile-containing piperidines are explored as herbicides and fungicides (e.g., WO 2013/098229) .
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